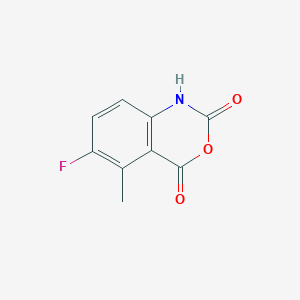

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with a quinoline or oxazine derivative. For instance, the synthesis of 8-fluoro-4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione starts from methyl 6-fluoro-4-oxo-1,4-dihydro-2-quinolinecarboxylate, which undergoes carbohydrazide formation and subsequent condensation with triphosgene to form the fused [1,2,4]triazino ring . Similarly, the synthesis of 2-(7-fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones involves the reaction of 6-amino-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one with isobenzofuran-1,3-dione in acetic acid, using amino resin as a scavenger reagent .

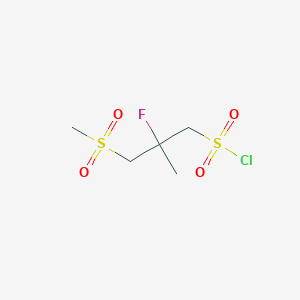

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by techniques such as ^1H NMR, IR, and MS, which provide detailed information about the arrangement of atoms and the presence of specific functional groups. For example, the structure of the 2-(7-fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones was confirmed using these methods, indicating the successful incorporation of the fluoro and dione functionalities into the heterocyclic framework .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is explored through their ability to undergo further chemical transformations. The [1,2,4]triazino ring, for instance, has been studied for its reactivity, although the specific reactions are not detailed in the abstract . Additionally, 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones can react under phase-transfer catalytic conditions with amides and thioamides to yield 6-substituted 5-acetyluracils and with malonamide to produce a bicyclic pyridopyrimidine system . These reactions demonstrate the versatility of heterocyclic compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as purity, are determined post-synthesis. For instance, the synthesized 2-(7-fluoro-3-oxo-3,4-2H-benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones were reported to have purities ranging from 86% to 95% . These properties are crucial for assessing the quality and potential applications of the synthesized molecules in further chemical studies or pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Utility

6-fluoro-5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and related compounds are part of a broader category of heterocyclic compounds, specifically 1,2-benzoxazines. These compounds have garnered attention due to their versatile synthesis methods and structural utility. The synthesis typically involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific oximino tautomers. The resulting oxazinium salts, derived from these compounds, serve as effective electrophiles. The structural characteristics of 1,2-oxazines, particularly their reduction products, have been explored in various reactions, hinting at their potential as chiral synthons and intermediates in certain reaction types (Sainsbury, 1991).

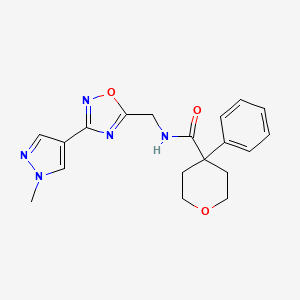

Role in Medicinal Chemistry

The scaffold of benzoxazines, to which this compound belongs, plays a significant role in medicinal chemistry. These compounds are renowned for their broad spectrum of biological activities and are thus a focal point for the development of future drugs. The molecular structure of benzoxazines allows for extensive modification, which researchers exploit to tailor the compounds for specific biological targets or therapeutic effects. The diverse pharmacological actions of benzoxazine derivatives, ranging from antimicrobial to anti-inflammatory activities, underline their importance in drug discovery and development (Tang et al., 2022).

Application in Amyloid Imaging

In the context of Alzheimer's disease, specific benzoxazine derivatives have been studied as radioligands for amyloid imaging. These compounds have contributed to the advancement of PET amyloid imaging techniques, a breakthrough in the early detection and understanding of Alzheimer's disease pathophysiology. The use of these imaging ligands allows for the visualization and measurement of amyloid deposits in the brain, providing valuable insights into the disease's progression and aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives, a related class of compounds, are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

6-fluoro-5-methyl-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPGFTASWNNYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)OC(=O)N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2506107.png)

![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)